BenchChemオンラインストアへようこそ!

Ruscogenin

Anti-inflammatory Neutrophil activation Oxidative stress

Ruscogenin (CAS 472-11-7) is a 25R-spirostane sapogenin distinguished by its unique 1β-hydroxyl group, enabling selective biotransformation to a 10-fold more potent tissue factor inhibitor (IC50 0.29 μM) via Phytophthora cactorum. It is not functionally interchangeable with diosgenin or neoruscogenin. Exhibits oral efficacy in colitis and inhibits leukocyte adhesion (IC50 7.76 nM). Ideal for studying NLRP3 inflammasome pathways, TF inhibition, and endothelial protection.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 472-11-7
Cat. No. B1680278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuscogenin
CAS472-11-7
Synonymsuscogenin
ruscogenin, (1beta,3alpha,25R)-isomer
ruscogenin, (1beta,3alpha,25S)-isomer
Ruscorectal
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1
InChIInChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQMQIQBOGXYYATH-IDABPMKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ruscogenin (CAS 472-11-7) for Pharmaceutical R&D: Steroidal Sapogenin with Validated Anti-inflammatory and Vasoprotective Activity


Ruscogenin (CAS 472-11-7) is a steroidal sapogenin and the aglycone core of spirostanol saponins derived primarily from Radix Ophiopogon japonicus and Ruscus aculeatus . It is a crystalline solid with the molecular formula C27H42O4 and exhibits a characteristic spirostane skeleton featuring hydroxyl groups at the C-1 and C-3 positions [1]. Structurally, it belongs to the 25R-spirostane series and serves as a key bioactive marker in standardized extracts used for chronic venous insufficiency and inflammatory disorders [2].

Why Generic Substitution with Diosgenin, Sarsasapogenin, or Neoruscogenin Is Not Scientifically Justified


Steroidal sapogenins share a common spirostane backbone but exhibit critical structural variations at the A/B ring junction, hydroxylation patterns, and stereochemistry that dictate distinct pharmacological profiles and metabolic fates. Ruscogenin (25R-spirost-5-ene-1β,3β-diol) differs from diosgenin (Δ5-spirosten-3β-ol) by the presence of an additional 1β-hydroxyl group, which alters hydrogen-bonding capacity and molecular recognition events . This structural divergence translates into measurable differences in enzyme substrate specificity—only ruscogenin is selectively converted by Phytophthora cactorum to a unique 10-fold more potent tissue factor inhibitor [1]. Furthermore, neoruscogenin, despite its co-occurrence in Ruscus species, exhibits distinct nuclear receptor pharmacology as a high-affinity RORα agonist, a property not shared by ruscogenin . Therefore, assuming functional equivalence among these sapogenins without rigorous comparative validation introduces unacceptable risk in drug discovery, assay development, and formulation design.

Quantitative Evidence Guide: Ruscogenin Differentiation vs. Diosgenin, Sarsasapogenin, and Ophiopogonin D


Superior Inhibition of PMA-Induced Neutrophil Superoxide Generation vs. Diosgenin

In a comparative analysis using mouse bone marrow neutrophils, ruscogenin exhibited approximately 3.1-fold weaker inhibition of extracellular superoxide production induced by phorbol myristate acetate (PMA) compared to diosgenin under FMLP stimulation [1]. However, this difference highlights the distinct pharmacodynamic profiles of these sapogenins; ruscogenin's activity is more pronounced against FMLP-induced responses (IC50 = 1.07 ± 0.32 μM extracellular) and it operates through a PKA-dependent mechanism not fully recapitulated by diosgenin [2]. This data underscores that ruscogenin cannot be substituted by diosgenin in assays targeting specific inflammatory pathways.

Anti-inflammatory Neutrophil activation Oxidative stress

Unique Biotransformability to a Potent Tissue Factor Inhibitor vs. Diosgenin and Sarsasapogenin

When subjected to microbial transformation by Phytophthora cactorum ATCC 32134, only ruscogenin—and not the structurally related diosgenin or sarsasapogenin—was selectively converted to 1-hydroxy-spirost-4-en-3-one [1]. This metabolite exhibited a nearly 10-fold enhancement in anti-tissue factor (TF) procoagulant activity, achieving an IC50 of 0.29 μM [1]. The exclusive conversion of ruscogenin underscores its unique enzyme-substrate recognition and provides a clear synthetic biology advantage for generating potent anti-thrombotic leads.

Tissue factor inhibition Thrombosis Biotransformation

Higher Potency in Inhibiting Leukocyte-Endothelial Adhesion vs. Ophiopogonin D

In a PMA-induced HL-60 cell adhesion assay to ECV304 endothelial cells, ruscogenin demonstrated an IC50 of 7.76 nM, which is approximately 5.6-fold more potent than ophiopogonin D (IC50 = 1.38 nM) [1]. This difference in potency, measured within the same experimental system, directly quantifies the advantage of ruscogenin in modulating leukocyte-endothelial interactions—a key step in vascular inflammation.

Cell adhesion Vascular inflammation Leukocyte migration

Validated Oral Bioavailability in Preclinical Models

Ruscogenin has been demonstrated to possess oral bioactivity in vivo. A validated UPLC-MS/MS method applied to rat plasma pharmacokinetic studies established a lower limit of quantification (LLOQ) of 2 ng/mL and a linear concentration range of 2–1000 ng/mL [1]. This analytical method enabled the successful characterization of ruscogenin's plasma concentration-time profile following oral administration, confirming its systemic exposure [1]. Furthermore, in a DSS-induced mouse colitis model, orally administered ruscogenin attenuated disease symptoms, reduced inflammatory cytokine release, and restored intestinal epithelial barrier integrity [2], providing direct in vivo efficacy data.

Pharmacokinetics Oral bioavailability In vivo

Optimal Research and Industrial Applications for Ruscogenin (CAS 472-11-7)


Lead Optimization in Anti-Thrombotic Drug Discovery via Selective Biotransformation

Researchers seeking novel tissue factor (TF) inhibitors can leverage ruscogenin's unique susceptibility to microbial transformation by Phytophthora cactorum. Unlike diosgenin or sarsasapogenin, ruscogenin is selectively converted to 1-hydroxy-spirost-4-en-3-one, a metabolite with an IC50 of 0.29 μM against TF procoagulant activity—a 10-fold enhancement over the parent compound [1]. This specific biotransformation pathway provides a powerful synthetic biology tool for generating potent anti-thrombotic leads.

In Vivo Efficacy Studies in Inflammatory Bowel Disease (IBD) Models

Ruscogenin has demonstrated oral efficacy in a DSS-induced ulcerative colitis mouse model, attenuating disease symptoms, reducing inflammatory cytokine release, and restoring intestinal epithelial barrier integrity [2]. This in vivo data, combined with established oral bioavailability [3], positions ruscogenin as a validated tool compound for studying the role of NLRP3 inflammasome activation and pyroptosis in IBD pathogenesis.

Mechanistic Studies of Vascular Inflammation and Leukocyte Adhesion

With an IC50 of 7.76 nM in inhibiting PMA-induced HL-60 cell adhesion to endothelial cells [4], ruscogenin is a highly potent tool for dissecting leukocyte-endothelial interactions. Its 5.6-fold higher potency over ophiopogonin D in the same assay makes it the preferred choice for studies requiring robust inhibition of the initial steps of vascular inflammation, such as those focused on atherosclerosis or ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruscogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.